molecular formula C30H29ClN6O3 B3292100 N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide CAS No. 876310-02-0

N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide

Cat. No.: B3292100
CAS No.: 876310-02-0
M. Wt: 557 g/mol
InChI Key: JWNPDZNEKVCWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, commonly known as neratinib (CAS: 698387-09-6), is a covalent inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its molecular formula is C30H29ClN6O3, with a molecular weight of 559.07 g/mol. The structure features a quinoline core substituted with a 3-chloro-4-(2-pyridinylmethoxy)anilino group, a cyano substituent, and a dimethylamino-but-2-enamide side chain, which is critical for irreversible binding to EGFR/HER2 kinases .

Therapeutic Application:
Neratinib is approved for the treatment of HER2-positive breast cancer, demonstrating efficacy in trastuzumab-resistant cases. Its mechanism involves covalent binding to cysteine residues (Cys773 in EGFR, Cys805 in HER2), blocking kinase activation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNPDZNEKVCWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide, commonly referred to as HKI-272, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H29ClN6O3
  • Molecular Weight : 557.05 g/mol
  • CAS Number : 698387-09-6

HKI-272 functions primarily as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). These receptors are often overexpressed in various cancers, leading to uncontrolled cell proliferation. By inhibiting these pathways, HKI-272 can effectively reduce tumor growth and induce apoptosis in cancer cells.

Antitumor Effects

Research indicates that HKI-272 exhibits potent antitumor activity against various cancer cell lines, particularly those overexpressing HER2. In vitro studies have demonstrated that the compound can significantly inhibit cell proliferation and induce apoptosis in HER2-positive breast cancer cells. For instance, a study published in Drug Metabolism and Disposition highlighted its efficacy in covalently binding to human serum albumin, which may enhance its therapeutic effects by prolonging circulation time in the bloodstream .

Case Studies

  • Breast Cancer : In clinical trials, patients with HER2-positive breast cancer showed improved outcomes when treated with HKI-272 compared to standard therapies. The compound's ability to penetrate the blood-brain barrier also suggests potential applications in treating brain metastases from breast cancer .
  • Non-Small Cell Lung Cancer (NSCLC) : Preclinical studies indicated that HKI-272 effectively inhibited tumor growth in NSCLC models with EGFR mutations. This suggests that it may serve as a viable treatment option for patients with resistant forms of lung cancer .

Research Findings

StudyFindings
Drug Metabolism and Disposition (2010)Characterized covalent binding to human serum albumin, enhancing pharmacokinetics .
Cancer Research (2015)Demonstrated significant tumor regression in HER2-positive xenograft models .
Clinical Cancer Research (2018)Reported improved progression-free survival in patients treated with HKI-272 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural homology with neratinib but differ in substituents, impacting potency, selectivity, and pharmacokinetics (PK):

Compound Name / ID Structural Difference vs. Neratinib Key Pharmacological Data Reference
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide 3-fluorobenzyloxy instead of 2-pyridinylmethoxy on the anilino group Reduced HER2 affinity (IC50: 8 nM vs. neratinib’s 1 nM) due to steric hindrance from fluorine
N-(4-{[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino}-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)butanamide Butanamide (saturated) side chain instead of but-2-enamide Lower kinase inhibition (EGFR IC50: 12 nM vs. 0.4 nM) due to loss of α,β-unsaturated carbonyl reactivity
Neratinib Maleate Maleate salt formulation Improved aqueous solubility (2.5 mg/mL vs. free base: <0.1 mg/mL) and bioavailability (F%: 45% vs. 32%)
Related Substance A (from neratinib synthesis) Formamide group replaces dimethylamino-but-2-enamide Inactive (IC50 > 1,000 nM) due to inability to form covalent bonds
Lapatinib (Tykerb®) Tosyl group instead of cyano; furan-based side chain Reversible binding; lower potency (HER2 IC50: 9 nM vs. 1 nM) and shorter half-life (t½: 24h vs. 40h)

Pharmacokinetic and Physicochemical Comparison

Property Neratinib Lapatinib 3-Fluorobenzyl Derivative Butanamide Analog
LogP 3.5 4.2 3.8 2.9
Solubility (mg/mL) <0.1 (free base) 0.03 0.07 0.15
Plasma t½ (h) 40 24 28 18
CYP3A4 Inhibition Strong Moderate Moderate Weak

Research Findings

3-Fluorobenzyl Derivative :

  • Reduced HER2 inhibition due to steric clash with kinase active site.
  • Higher metabolic stability (CLhep: 15 mL/min/kg vs. neratinib’s 22 mL/min/kg).

Butanamide Analog :

  • Loss of α,β-unsaturated carbonyl group abolishes covalent binding, rendering it reversible and less potent.
  • Improved aqueous solubility but faster renal clearance (CLrenal: 1.2 L/h vs. 0.8 L/h).

Neratinib Maleate :

  • Crystalline salt form enhances PK properties; phase III trials showed 33% reduction in recurrence risk vs. placebo.

Related Substance A :

  • Synthesized as a degradation product; lacks therapeutic utility but critical for impurity profiling.

Q & A

Basic Question: What are the established synthetic pathways for synthesizing this compound, and what experimental conditions are critical for each step?

Methodological Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. A representative pathway is outlined below:

Step Reagents/Conditions Key Considerations Reference
Substitution Reaction3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol (alkaline conditions)pH control and stoichiometry to avoid side products (e.g., over-alkylation).
ReductionIron powder (Fe) in acidic conditionsAcid concentration and reaction time to ensure complete nitro-to-amine conversion.
CondensationCyanoacetic acid with a condensing agentChoice of condensing agent (e.g., DCC, EDC) to enhance yield and minimize byproducts.

Note: For intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline, purity is critical. Post-reaction purification (e.g., column chromatography) is recommended .

Basic Question: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

Technique Application Example Data Reference
NMR Structural confirmation (e.g., aromatic protons, cyano groups).1H^1H-NMR: δ 8.2–8.5 ppm (pyridine protons); δ 4.1 ppm (ethoxy).
HPLC-MS Purity assessment and molecular weight verification.ESI-MS: [M+H]+ peak matching theoretical mass.
FT-IR Functional group identification (e.g., C≡N stretch ~2200 cm1^{-1}).Cyano group confirmation.

Best Practice: Cross-validate results using at least two complementary methods to address instrumental limitations .

Advanced Question: How can computational modeling optimize reaction pathways or predict regioselectivity in substitutions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods are employed to:

  • Predict reactivity: Identify electron-deficient sites for substitution (e.g., chloro vs. methoxy positions) .
  • Optimize transition states: Simulate energy barriers for condensation steps to prioritize high-yield conditions .

Case Study: ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error by 40% in similar quinoline derivatives .

Advanced Question: What statistical methods are recommended for optimizing reaction conditions (e.g., solvent, catalyst) while minimizing experimental runs?

Methodological Answer:
Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design , enable systematic optimization:

  • Variables: Solvent polarity, temperature, catalyst loading.
  • Output: Yield, purity, reaction time.

Example Workflow:

Screening: Use fractional factorial designs to identify critical factors.

Optimization: Apply response surface methodology (RSM) to refine conditions.

Validation: Confirm robustness via triplicate runs at predicted optimal settings .

Reference: DOE reduced optimization time by 60% in analogous heterocyclic syntheses .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:
Address discrepancies through:

Standardized Assays: Ensure consistent cell lines, incubation times, and controls.

Meta-Analysis: Statistically aggregate data (e.g., weighted means) to identify outliers.

Reproducibility Checks: Replicate studies under identical conditions with independent batches.

Example: Contradictions in kinase inhibition data were resolved by verifying compound stability under assay conditions (e.g., DMSO concentration, pH) .

Advanced Question: What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Process Intensification: Use flow chemistry for exothermic steps (e.g., nitro reductions) to improve heat management.
  • In Situ Monitoring: Implement PAT (Process Analytical Technology) tools (e.g., inline FT-IR) for real-time quality control.
  • Separation Optimization: Replace column chromatography with membrane technologies (e.g., nanofiltration) for cost-effective purification .

Case Study: Membrane separation improved yield by 15% in scaled-up quinoline derivative production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide
Reactant of Route 2
Reactant of Route 2
N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.